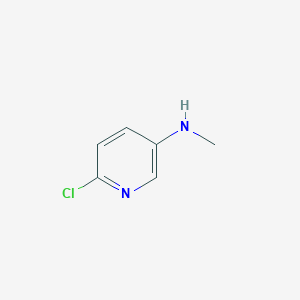![molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9](/img/structure/B53897.png)
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Vue d'ensemble
Description
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The compound features a bicyclic ring structure consisting of a pyrazole ring fused to a benzene ring, which is characteristic of indazole derivatives .
Mécanisme D'action
Target of Action
The primary target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis, or programmed cell death .
Result of Action
The inhibition of tubulin polymerization by this compound leads to cell cycle arrest and apoptosis . This can result in the reduction of cell proliferation, particularly in cancer cells, as observed in in vitro studies against HeLa, MCF-7, and HT-29 cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-indazole with formaldehyde and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indazole derivatives.
Applications De Recherche Scientifique
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-[(1-methyl-1H-indol-3-yl)methyl]amine: Similar structure but with an indole ring instead of an indazole ring.
N-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a pyrazole ring instead of an indazole ring.
Uniqueness
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is unique due to its specific indazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
N-methyl-1-(1-methylindazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYKASLVAVERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428715 | |
| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124491-38-9 | |
| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)








![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
